N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide
Description
This compound features a cyclopropanecarboxamide core linked to an ethyl chain substituted with a 4-(dimethylamino)phenyl group and a 4-(4-fluorophenyl)piperazinyl moiety. The dimethylamino group contributes to basicity and solubility, while the 4-fluorophenyl on the piperazine may improve selectivity for serotonin or dopamine receptors .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O/c1-27(2)21-9-5-18(6-10-21)23(17-26-24(30)19-3-4-19)29-15-13-28(14-16-29)22-11-7-20(25)8-12-22/h5-12,19,23H,3-4,13-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIDGIRTJFGCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CC2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)piperazine.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group. This is typically done by reacting the piperazine intermediate with dimethylamine in the presence of a suitable base.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety. This can be achieved by reacting the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Substituted Carboxamides
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide (G500-0542)
- Structural Differences : Replaces cyclopropanecarboxamide with furan-2-carboxamide and substitutes the piperazine 4-fluorophenyl with phenyl.
- Molecular Weight : 418.54 vs. 436.53 (target compound).
- Implications: The phenyl group may reduce receptor affinity compared to the fluorophenyl analog.
N-[4-[[4-(4-Methyl-1-piperazinyl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]thio]phenyl]cyclopropanecarboxamide
- Structural Differences : Incorporates a pyrimidinyl-thio linker and methylpiperazine instead of the ethyl chain and fluorophenylpiperazine.
- Implications : The pyrimidine-thio group may enhance interactions with kinases or nucleic acids, diverging from the CNS-targeted profile of the target compound .
Fluorophenyl-Substituted Heterocycles
2-(4-Fluorophenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Replaces the cyclopropanecarboxamide-ethyl chain with a pyridopyrimidinone scaffold.
- Implications: The fused heterocycle may target adenosine receptors or phosphodiesterases, contrasting with the carboxamide-based design of the target compound .
Cyclopropane-Containing Derivatives
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide
- Structural Differences : Attaches cyclopropanecarboxamide to a benzodioxole and thiazole ring.
Key Structural and Pharmacological Comparisons
| Compound Name | Piperazine Substituent | Core Structure | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl | Cyclopropanecarboxamide | 436.53 (est.) | Rigidity, CNS receptor selectivity |
| G500-0542 (Furan analog) | Phenyl | Furan-2-carboxamide | 418.54 | Lower metabolic stability |
| 2-(4-Fluorophenyl)-7-piperazinyl-pyridopyrimidinone | 4-Fluorophenyl | Pyridopyrimidinone | - | Adenosine/PDE targeting |
| Benzo[d][1,3]dioxol-5-yl-thiazole analog | N/A | Thiazole | - | High lipophilicity, agrochemical use |
Research Findings and Implications
- Fluorophenyl vs. Phenyl : The 4-fluorophenyl group in the target compound likely enhances serotonin/dopamine receptor binding compared to phenyl analogs, as fluorine increases electronegativity and mimics hydroxyl groups in receptor pockets .
- Cyclopropane vs. Furan : Cyclopropane’s rigidity may reduce off-target interactions and improve metabolic stability compared to furan, which is prone to oxidative degradation .
- Piperazine Modifications : Piperazine substitution (e.g., methylpiperazine in ) alters pharmacokinetics but may reduce CNS penetration due to increased polarity .
Biological Activity
Chemical Structure and Properties
The chemical structure of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide can be represented as follows:
- Molecular Formula : C23H30F N3O
- Molecular Weight : 377.51 g/mol
This compound features a cyclopropane ring connected to an amide functional group, which is crucial for its biological activity.
1. Receptor Interaction
This compound primarily interacts with various neurotransmitter receptors. Studies have shown that it acts as a selective antagonist at certain serotonin and dopamine receptors, which may contribute to its effects in modulating mood and anxiety disorders.
2. Antitumor Activity
Recent research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and the modulation of the Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios . This mechanism suggests that the compound may be a candidate for further development in cancer therapeutics.
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Animal models treated with the compound showed reduced neuronal apoptosis and improved cognitive function following induced neurodegeneration. The underlying mechanism appears to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces neuronal apoptosis | |
| Receptor Modulation | Acts as an antagonist on serotonin receptors |
Case Study 1: Antitumor Efficacy
In a study conducted on human cancer xenografts in nude mice, this compound was administered at varying doses. Results indicated a dose-dependent inhibition of tumor growth, with significant reductions observed in tumor size compared to control groups. Histological analysis revealed increased levels of apoptotic markers in treated tissues, supporting its role as an effective anticancer agent .
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of this compound in a rat model of traumatic brain injury. Rats treated with the compound exhibited significantly lower levels of inflammatory cytokines and improved outcomes on cognitive tests compared to untreated controls. The findings suggest a promising avenue for treating neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
